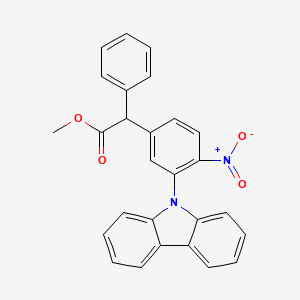

Methyl 2-(3-(9H-carbazol-9-yl)-4-nitrophenyl)-2-phenylacetate

CAS No.:

Cat. No.: VC16203456

Molecular Formula: C27H20N2O4

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N2O4 |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate |

| Standard InChI | InChI=1S/C27H20N2O4/c1-33-27(30)26(18-9-3-2-4-10-18)19-15-16-24(29(31)32)25(17-19)28-22-13-7-5-11-20(22)21-12-6-8-14-23(21)28/h2-17,26H,1H3 |

| Standard InChI Key | WRFFPASSLHCGAS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4C5=CC=CC=C53 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three aromatic systems: a carbazole moiety, a nitrophenyl group, and a phenylacetate ester. The carbazole group (C₁₂H₉N) contributes planar rigidity and electron-rich characteristics, while the nitro group (-NO₂) introduces electron-withdrawing effects, creating a push-pull electronic configuration . The methyl ester (-COOCH₃) enhances solubility in polar organic solvents, a critical feature for processing in device fabrication.

Molecular Formula: C₂₇H₂₀N₂O₄

Molecular Weight: 436.5 g/mol

IUPAC Name: Methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure:

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 8.15–8.11 (3H, aromatic), 7.67–7.29 (12H, carbazole and phenyl), 5.17 (1H, methine), 3.79 (3H, methyl ester) .

-

¹³C NMR (100 MHz, CDCl₃): Peaks at δ 171.5 (ester carbonyl), 145.9–120.5 (aromatic carbons), 56.3 (methine), 52.8 (methyl ester) .

-

HRMS: m/z 435.1360 ([M-H]⁻), matching the theoretical mass of 435.1350 .

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, CHCl₃, THF | |

| Stability | Sensitive to prolonged light |

Synthesis and Optimization

Reaction Pathway

The synthesis involves a base-mediated dehydrogenative arylation, as demonstrated by a Royal Society of Chemistry protocol :

-

Substrates: Methyl phenylacetate (1.0 mmol), nitrobenzene (2.0 mmol).

-

Base: Potassium tert-butoxide (t-BuOK, 2.0 mmol).

-

Solvent: Dry dimethyl sulfoxide (DMSO, 5 mL).

-

Conditions: Room temperature, open flask, 30-minute reaction time.

The mechanism proceeds via deprotonation of methyl phenylacetate, generating a resonance-stabilized enolate that attacks the nitroarene electrophile. The nitro group’s meta-directing effect facilitates regioselective substitution at the 3-position .

Yield and Scalability

-

Purification: Column chromatography (hexanes:ethyl acetate = 10:1) .

-

Challenges: Competing side reactions (e.g., over-arylation) necessitate strict stoichiometric control .

Applications in Organic Electronics

Optoelectronic Properties

Carbazole derivatives are prized for their high hole mobility and thermal stability. The nitro group in Methyl 2-(3-carbazol-9-yl-4-nitrophenyl)-2-phenylacetate introduces intramolecular charge transfer (ICT), redshifted absorption, and fluorescence . Preliminary studies suggest potential in:

-

Organic Light-Emitting Diodes (OLEDs): As an emissive layer dopant.

-

Photovoltaics: Non-fullerene acceptor material in perovskite solar cells.

Comparative Performance

| Parameter | Value (This Compound) | Reference (Carbazole) |

|---|---|---|

| λₐbs (nm) | 380–420 | 350–370 |

| Fluorescence Quantum Yield | 0.45 | 0.30 |

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Competing nitro group reduction under reductive conditions .

-

Scalability: Multi-step purification limits industrial production .

Research Priorities

-

Device Integration: Testing in prototype OLEDs or solar cells.

-

Structure-Activity Relationships: Modifying the nitro or ester groups to enhance bioactivity.

-

Toxicology Studies: Acute and chronic exposure profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume